molecular formula C9H13Cl2N3 B8030194 (8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride

(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride

Cat. No.: B8030194
M. Wt: 234.12 g/mol
InChI Key: AVLHWGTXSXYQTH-UHFFFAOYSA-N
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Description

(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is part of the imidazo[1,2-a]pyridine family, known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is favored due to its efficiency and high yield. The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the imidazo[1,2-a]pyridine ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction.

Scientific Research Applications

(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride
  • (8-Methylimidazo[1,2-a]pyridin-2-yl)methylamine dihydrochloride
  • 3-Methylimidazo[1,2-a]pyridine
  • (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol

Uniqueness

(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

(8-methylimidazo[1,2-a]pyridin-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-7-3-2-4-12-8(5-10)6-11-9(7)12;;/h2-4,6H,5,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLHWGTXSXYQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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